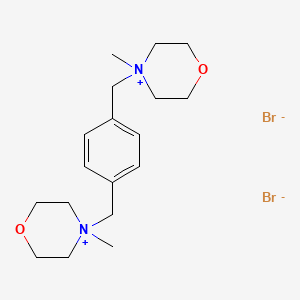
Morpholinium, p-xylylenebis(N-methyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium, p-xylylenebis(N-methyl-, dibromide) is a chemical compound with the molecular formula C18H30N2O2.2Br. It is a quaternary ammonium compound that features a morpholinium ion and a p-xylylene group, both of which are methylated and brominated. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, p-xylylenebis(N-methyl-, dibromide) typically involves the reaction of p-xylylene dibromide with N-methylmorpholine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Morpholinium, p-xylylenebis(N-methyl-, dibromide) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the morpholinium ion.
Common Reagents and Conditions
Nucleophiles: Hydroxide, chloride, acetate
Solvents: Acetonitrile, dichloromethane
Conditions: Reflux, room temperature
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, substitution with hydroxide ions results in the formation of the corresponding hydroxide salt .
Scientific Research Applications
Morpholinium, p-xylylenebis(N-methyl-, dibromide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholinium, p-xylylenebis(N-methyl-, dibromide) involves its interaction with cellular membranes. The compound disrupts membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
N-Methylmorpholine-N-oxide (NMMO): Used as a solvent and oxidizing agent.
p-Xylylene dibromide: A precursor in the synthesis of various organic compounds.
Uniqueness
Morpholinium, p-xylylenebis(N-methyl-, dibromide) is unique due to its dual functionality as both a quaternary ammonium compound and a brominated aromatic compound. This combination imparts it with distinct chemical and biological properties, making it versatile for various applications .
Properties
CAS No. |
64038-54-6 |
|---|---|
Molecular Formula |
C18H30Br2N2O2 |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
4-methyl-4-[[4-[(4-methylmorpholin-4-ium-4-yl)methyl]phenyl]methyl]morpholin-4-ium;dibromide |
InChI |
InChI=1S/C18H30N2O2.2BrH/c1-19(7-11-21-12-8-19)15-17-3-5-18(6-4-17)16-20(2)9-13-22-14-10-20;;/h3-6H,7-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
YFSUZSACRRANOA-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCOCC1)CC2=CC=C(C=C2)C[N+]3(CCOCC3)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















